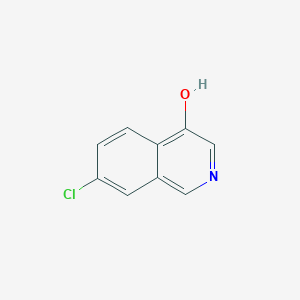

7-Chloroisoquinolin-4-ol

Description

Properties

IUPAC Name |

7-chloroisoquinolin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-1-2-8-6(3-7)4-11-5-9(8)12/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCOZIHVPGTCDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Procedure

-

Substrate Preparation : 7-Chloro-4-hydroxyquinoline-3-carboxylic acid (40 g) is suspended in paraffin oil (120 mL).

-

Decarboxylation : The mixture is heated to 230°C and maintained at this temperature for 50 minutes . The reaction progress is monitored by observing CO₂ evolution.

-

Workup : After cooling to 30°C , the product is filtered, washed with petroleum ether, and dried to obtain 7-Chloroquinolin-4-ol as a crystalline solid.

Key Advantages

-

High Yield : Near-quantitative conversion (98.5%) minimizes waste.

-

Solvent Reusability : Paraffin oil acts as both solvent and heat-transfer medium, enabling cost-effective scale-up.

-

Minimal Purification : The crude product requires only recrystallization from ethanol or methanol to achieve >99% purity.

Hydrolysis of 4-Hydroxy-7-chloroquinoline-3-carboxylic Acid Ethyl Ester

An alternative synthesis begins with 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester (CAS 86-98-6), a commercially available precursor. This two-step process, detailed in CN103626699A, involves hydrolysis followed by decarboxylation.

Step 1: Hydrolysis to the Carboxylic Acid

Step 2: Decarboxylation to 7-Chloroquinolin-4-ol

Comparative Analysis

The direct decarboxylation method outperforms the two-step approach in yield and simplicity, making it preferable for industrial applications.

Applications in Medicinal Chemistry

7-Chloroquinolin-4-ol serves as a precursor for antimalarial agents such as chloroquine and amodiaquine . Recent studies also explore its role in synthesizing kinase inhibitors and TLR7/8 agonists. For example:

-

Imidazoquinoline Derivatives : 7-Chloroquinolin-4-ol is nitrated, chlorinated, and alkylated to form imidazoquinolines with immunomodulatory activity (30% overall yield).

-

C7 Functionalization : Palladium-catalyzed cyanation introduces nitrile groups at the C7 position, yielding analogs with enhanced bioavailability (76% yield).

Challenges and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions: 7-Chloroisoquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4th position can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

7-Chloroisoquinolin-4-ol and its derivatives have demonstrated notable antimicrobial properties. A study focused on synthesizing new derivatives using ultrasound irradiation showed that these compounds exhibited moderate to good antibacterial activity against various strains. The most active compound in this series displayed an inhibition zone ranging from 12.5 to 23.8 mm against tested bacteria, indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of 7-Chloroisoquinolin Derivatives

| Compound | Inhibition Zone (mm) |

|---|---|

| 2 | 12.5 |

| 3 | 15.0 |

| 4 | 18.0 |

| 9 | 23.8 |

Antimalarial Activity

The antimalarial potential of this compound has been extensively studied, particularly against Plasmodium falciparum. Several derivatives were synthesized and evaluated for their in vitro activity, revealing that many exhibited IC50 values below 50 μM, which is indicative of strong antimalarial activity.

Table 2: Antimalarial Activity (IC50 Values)

| Compound | IC50 (μM) |

|---|---|

| 2 | 35.29 |

| 3 | 25.37 |

| 4 | 42.61 |

| 9 | 11.92 |

The compound with the lowest IC50 value (11.92 μM) suggests a promising lead for further development in malaria treatment .

Anticancer Activity

Research has also highlighted the anticancer properties of derivatives of this compound. These compounds were tested against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects, particularly toward MCF-7 cells.

Table 3: Anticancer Activity Against Various Cell Lines

| Compound | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | HeLa IC50 (μM) |

|---|---|---|---|

| 3 | 14.68 | 23.49 | 50.03 |

| 9 | 7.54 | 21.41 | 51.67 |

These findings suggest that modifications to the isoquinoline structure can enhance selectivity and potency against specific cancer types .

Antiviral Applications

Recent studies have explored the potential of compounds derived from this compound as antiviral agents, particularly against SARS-CoV-2, the virus responsible for COVID-19. A novel derivative was identified as a promising candidate due to its low cytotoxicity and effective inhibition of viral replication.

Case Study: Antiviral Activity Against SARS-CoV-2

A derivative known as 4‐((7‐chloroquinolin‐4‐yl)amino)phenol was synthesized and evaluated for its antiviral properties using artificial neural networks (ANN) for predictive modeling of its activity. The compound demonstrated an IC50 value of just 12 nM , indicating strong antiviral activity with a favorable safety profile compared to traditional treatments like chloroquine .

Mechanism of Action

The mechanism of action of 7-Chloroisoquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Hydroxy-Substituted Analogs

Key Observations :

- Introducing a methyl group (e.g., 7-chloro-3-methylquinolin-4-ol) increases molecular weight but reduces polarity compared to the parent compound .

Amino-Substituted Analogs

Key Observations :

- Amino derivatives (e.g., 7-chloroisoquinolin-4-amine) exhibit higher solubility in polar solvents compared to hydroxylated analogs due to the -NH₂ group’s basicity .

- Ethanolamine side chains (2-((7-chloroquinolin-4-yl)amino)ethanol) enhance hydrophilicity, with synthesis yields reaching 94% under mild heating conditions .

Side-Chain-Modified Chloroquine Analogs

Key Observations :

- Longer side chains (e.g., Compound 23 ) reduce synthetic yields (54%) compared to shorter chains (Compound 22 , 90%) due to steric hindrance during purification .

- Hydroxyl-terminated side chains (3-[(7-chloroquinolin-4-yl)amino]propan-1-ol) balance lipophilicity and water solubility, making them suitable for drug formulation .

Sulfur-Containing Derivatives

Key Observations :

Biological Activity

7-Chloroisoquinolin-4-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various studies and findings.

1. Synthesis of this compound Derivatives

The synthesis of this compound typically involves multi-step reactions that can incorporate various functional groups to enhance biological activity. Recent advancements in synthetic methodologies, such as ultrasound-assisted reactions, have improved yields and reduced reaction times. For instance, compounds derived from 7-chloroquinoline have shown promising results in terms of antimicrobial and anticancer activities .

2. Biological Activities

The biological activities of this compound and its derivatives can be categorized into several key areas:

2.1 Antimalarial Activity

A study evaluated the antimalarial activity of various 7-chloroquinoline derivatives against Plasmodium falciparum. The results indicated that several compounds exhibited moderate to high antimalarial activity, with IC50 values ranging from 11.92 μM to 79.71 μM. Notably, compound (9) demonstrated the highest activity with an IC50 of 11.92 μM, attributed to its structural features that enhance interaction with the target .

Table 1: Antimalarial Activity of 7-Chloroquinoline Derivatives

| Compound | IC50 (μM) | Yield (%) |

|---|---|---|

| (2) | 35.29 | 78 |

| (3) | 25.37 | 80 |

| (4) | 42.61 | 81 |

| (6) | 49.68 | 83 |

| (9) | 11.92 | 87 |

2.2 Antitumor Activity

The antitumor potential of these compounds was assessed using three cancer cell lines: MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Compounds (3), (7), and (9) exhibited significant cytotoxic effects across all tested cell lines, particularly against MCF-7 cells with IC50 values ranging from 7.54 μM to 14.68 μM .

Table 2: Antitumor Activity Against Cancer Cell Lines

| Compound | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | HeLa IC50 (μM) |

|---|---|---|---|

| (3) | 14.68 | 23.39 | 50.03 |

| (9) | 7.54 | 21.41 | 21.41 |

2.3 Antimicrobial Activity

In addition to antimalarial and antitumor properties, derivatives of this compound have also been evaluated for their antimicrobial activities against various pathogens, showing moderate to good inhibition zones across tested strains .

3. Case Studies and Research Findings

Recent research has focused on optimizing the pharmacological profiles of these compounds by modifying their chemical structures to reduce toxicity while maintaining efficacy:

- A study on chloroquine analogs indicated that modifications led to reduced cytotoxicity compared to chloroquine itself, suggesting that similar approaches could enhance the safety profile of isoquinoline derivatives .

- The development of nanoparticles incorporating these compounds has shown promise in enhancing bioavailability and reducing side effects, particularly in targeting cancer cells more effectively .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 7-Chloroisoquinolin-4-ol?

A robust synthesis involves halogenation and cyclization steps. For example, chlorination of precursor quinoline derivatives under controlled temperatures (e.g., 80–100°C) in polar aprotic solvents like DMF, followed by hydroxylation at the 4-position using acidic or basic conditions. Reaction progress should be monitored via TLC, and purification achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures). Yield optimization (typically 54–90%) requires careful stoichiometric control and inert atmospheres to prevent side reactions .

Q. How can researchers confirm the structural identity and purity of this compound?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to verify substituent positions (e.g., chlorine at C7, hydroxyl at C4).

- Mass Spectrometry (MS) : Compare experimental m/z values (e.g., [M+H]) with theoretical molecular weights (179.603 g/mol for CHClNO) .

- Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C, H, N, Cl content. Purity ≥95% is critical for reproducibility in biological assays .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

Prioritize dimethyl sulfoxide (DMSO) for stock solutions due to high solubility, but verify stability via UV-Vis spectroscopy over 24–72 hours. For aqueous compatibility, use phosphate-buffered saline (PBS) with ≤1% DMSO. Avoid protic solvents (e.g., water alone), which may induce hydrolysis of the chloro substituent .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activities of this compound compared to analogues?

Conduct a comparative structure-activity relationship (SAR) study:

- Design : Include structurally related compounds (e.g., 3-Chloro-6-methoxyquinolin-4-ol, 6-Chloro-2-phenylquinolin-4-ol) to isolate the impact of substituents.

- Assays : Use standardized protocols (e.g., MIC for antimicrobial activity, IC for cytotoxicity) under identical conditions.

- Data Interpretation : Statistically analyze dose-response curves and consider synergistic effects (e.g., chlorine’s electronegativity enhancing target binding). Reference discrepancies may arise from purity variations or assay sensitivity thresholds .

Q. What experimental strategies mitigate batch-to-batch variability in synthesis?

Implement quality control measures:

Q. How can researchers resolve contradictions in molecular mass data between theoretical and observed values?

Discrepancies often stem from isotopic patterns (e.g., chlorine’s natural Cl/Cl ratio) or adduct formation in MS. Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters and confirm molecular formulas. For example, a measured m/z of 180.61 ([M+H]) aligns with CHClNO (theoretical 179.603 + 1.007) .

Q. What frameworks guide systematic reviews of this compound’s applications in drug discovery?

Adopt scoping review methodologies (Arksey & O’Malley, 2005):

- Identify research gaps : Map existing studies on synthesis, bioactivity, and toxicity.

- Consult stakeholders : Engage medicinal chemists to prioritize understudied areas (e.g., pharmacokinetics).

- Synthesize evidence : Use tools like PRISMA flowcharts to ensure transparency in literature selection .

Q. How should ethical considerations shape handling and data reporting for this compound?

- Safety protocols : Follow GHS guidelines for hazardous chemicals (e.g., PPE for inhalation risks) .

- Data integrity : Retain raw NMR/MS files for ≥5 years to allow independent verification.

- Non-therapeutic use : Explicitly state in publications that the compound is not FDA-approved and prohibit in vivo administration without regulatory approval .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.